

Spectroscopic Profile of 2-Ethyl-1-hexanethiol: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-1-hexanethiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Ethyl-1-hexanethiol** (CAS No. 7341-17-5). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for **2-Ethyl-1-hexanethiol** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR data with peak assignments for **2-Ethyl-1-hexanethiol** is not readily available in the public domain, typical chemical shift ranges for similar alkanethiols can be predicted. The following tables provide an estimation of the expected ^1H and ^{13}C NMR chemical shifts. It is recommended that researchers acquire experimental data for definitive assignments.

Table 1: Predicted ^1H NMR Spectral Data for **2-Ethyl-1-hexanethiol**

Protons	Chemical Shift (ppm)	Multiplicity
CH ₃ (Hexyl)	~0.9	Triplet
CH ₃ (Ethyl)	~0.9	Triplet
(CH ₂) ₃	~1.3-1.5	Multiplet
CH ₂ (Ethyl)	~1.4	Quintet
CH	~1.6	Multiplet
CH ₂ -SH	~2.5	Doublet
SH	~1.3	Triplet

Table 2: Predicted ¹³C NMR Spectral Data for **2-Ethyl-1-hexanethiol**

Carbon Atom	Chemical Shift (ppm)
C1 (CH ₂ -SH)	~25-30
C2 (CH)	~40-45
C3 (CH ₂)	~30-35
C4 (CH ₂)	~25-30
C5 (CH ₂)	~20-25
C6 (CH ₃)	~10-15
Ethyl CH ₂	~25-30
Ethyl CH ₃	~10-15

Infrared (IR) Spectroscopy

The following table summarizes the characteristic infrared absorption bands for **2-Ethyl-1-hexanethiol**. The data is sourced from the NIST WebBook.[\[1\]](#)

Table 3: Infrared (IR) Spectral Data for **2-Ethyl-1-hexanethiol**

Wavenumber (cm ⁻¹)	Assignment
2959	C-H stretch (alkane)
2927	C-H stretch (alkane)
2872	C-H stretch (alkane)
2570	S-H stretch (thiol)
1460	C-H bend (alkane)
1379	C-H bend (alkane)

Mass Spectrometry (MS)

The mass spectrometry data for **2-Ethyl-1-hexanethiol**, obtained by electron ionization (EI), is presented below. The data is sourced from the NIST WebBook.[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data for **2-Ethyl-1-hexanethiol**

m/z	Relative Intensity (%)	Assignment
146	15	[M] ⁺ (Molecular Ion)
113	20	[M - SH] ⁺
87	100	[M - C ₄ H ₉] ⁺ (Base Peak)
57	85	[C ₄ H ₉] ⁺
47	30	[CH ₂ SH] ⁺
41	60	[C ₃ H ₅] ⁺
29	55	[C ₂ H ₅] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data for **2-Ethyl-1-hexanethiol** are not publicly available. However, the following sections describe generalized protocols for each technique applicable to a liquid thiol sample.

NMR Spectroscopy

A sample of **2-Ethyl-1-hexanethiol** would typically be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H). For ^1H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized. For ^{13}C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

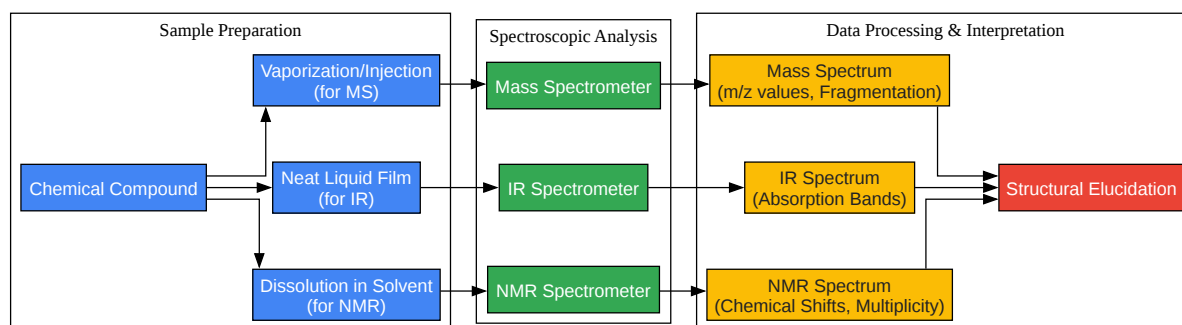
For a liquid sample like **2-Ethyl-1-hexanethiol**, the IR spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. A small drop of the sample is then placed on the plate or crystal, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

For a volatile liquid such as **2-Ethyl-1-hexanethiol**, the sample would be introduced into the mass spectrometer via a gas chromatography (GC) interface or a direct injection port. In the electron ionization (EI) source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 1-Hexanethiol, 2-ethyl- [webbook.nist.gov]
- 2. 1-Hexanethiol, 2-ethyl- [webbook.nist.gov]
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